2-(2-(2-Chlorophenoxy)phenyl)acetic acid
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Overview
Description
2-(2-(2-chlorophenoxy)phenyl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a chlorophenyl group and a phenoxy group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-chlorophenoxy)phenyl)acetic acid typically involves the reaction of 2-chlorophenol with phenylacetic acid derivatives. One common method involves the use of 2-chlorophenol and phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-chlorophenoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenoxyacetic acids.
Scientific Research Applications
2-(2-(2-chlorophenoxy)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-(2-chlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The compound’s structure allows it to mimic natural substrates or inhibitors, thereby modulating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-chlorophenoxy)phenyl)acetic acid
- 2-(2-(3-chlorophenoxy)phenyl)acetic acid
- (4-chlorophenoxy)(phenyl)acetic acid
Uniqueness
2-(2-(2-chlorophenoxy)phenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
81682-40-8 |
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Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-[2-(2-chlorophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-2-4-8-13(11)18-12-7-3-1-5-10(12)9-14(16)17/h1-8H,9H2,(H,16,17) |
InChI Key |
SYANOAWCBFRXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
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